2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one
Description
The compound is a heterocyclic molecule featuring a 3,5-dimethyl-1,2-oxazole ring linked to a bicyclic octahydropyrrolo[3,4-c]pyrrole scaffold, which is further substituted with a 1-(propan-2-yl)-1H-1,3-benzodiazole moiety . The oxazole ring contributes electron-withdrawing properties, while the benzodiazole group may enhance π-π stacking interactions, a feature critical for binding biological targets or optimizing optoelectronic properties.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-14(2)28-21-8-6-5-7-20(21)24-23(28)27-12-17-10-26(11-18(17)13-27)22(29)9-19-15(3)25-30-16(19)4/h5-8,14,17-18H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJIJCPTHYLLIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one is a complex organic molecule with potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluation based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps typically including the formation of the oxazole ring and subsequent modifications to introduce the benzodiazole and pyrrolidine moieties. The structural elucidation is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the integrity of the synthesized compound.
Antioxidant Activity
The antioxidant potential of compounds containing oxazole rings has been widely studied. For instance, derivatives of 1,2,4-oxadiazoles have shown significant antioxidant properties through DPPH radical scavenging assays. Although specific data for the compound is limited, related compounds exhibit inhibition rates that suggest a promising activity profile against oxidative stress .
Anticancer Activity
Research indicates that compounds with similar structural features can exhibit anticancer properties. For example, derivatives containing oxazole functionalities have been reported to inhibit various cancer cell lines effectively. A study on related oxadiazole derivatives showed moderate activity against a panel of 11 cancer cell lines with IC50 values around 92.4 µM . While direct studies on our compound are sparse, its structural analogs suggest potential anticancer effects.
Enzyme Inhibition
The biological activity of similar compounds often includes enzyme inhibition. For example, certain oxazole derivatives have demonstrated inhibitory effects on human deacetylases and carbonic anhydrases . Investigating the enzyme inhibition profile of our compound could yield significant insights into its therapeutic potential.
Case Studies
Several case studies have focused on structurally related compounds:
- Antioxidant Potential : A study evaluated various oxazole derivatives for their antioxidant capabilities using the DPPH method. The best-performing derivative showed a DPPH inhibition rate significantly higher than standard antioxidants .
- Anticancer Screening : In vitro studies on related benzodiazole derivatives revealed promising cytotoxic effects against several cancer cell lines. These findings support further investigation into the anticancer potential of our target compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Diversity and Functional Group Contributions
The compound’s structural complexity can be compared to other nitrogen-containing heterocycles, such as:
- Azo Dyes with Benzothiazole Components: Compounds like those synthesized by Zhao et al. (e.g., bi-heterocyclic dyes incorporating pyridone and benzothiazole) share the benzodiazole motif but lack the bicyclic pyrrolo-pyrrole system. These dyes exhibit strong absorption in the visible spectrum due to extended conjugation, a property less pronounced in the target compound due to steric hindrance from the octahydropyrrolo-pyrrole core .
- 5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones: These molecules (e.g., compounds 3–11 in ) feature dual heterocyclic systems (pyrazole and thiazolidinone) but differ in their substitution patterns. The thioxothiazolidinone group enhances electrophilicity, whereas the oxazole in the target compound may favor nucleophilic aromatic substitution reactions .
Table 1: Key Structural and Functional Comparisons
| Compound Class | Key Functional Groups | Electronic Properties | Potential Applications |
|---|---|---|---|
| Target Compound | Oxazole, benzodiazole, bicyclic amine | Moderate conjugation, steric bulk | Kinase inhibition, OLEDs |
| Azo Dyes (Benzothiazole-based) | Azo (–N=N–), benzothiazole | High conjugation, UV-Vis absorption | Textile dyes, sensors |
| Dihydropyrazole-Thiazolidinones | Pyrazole, thioxothiazolidinone | High electrophilicity | Antimicrobial agents |
Table 2: Comparative Bioactivity Profiles
Preparation Methods
Attachment of Benzodiazole to Pyrrolo-pyrrole
-
Buchwald-Hartwig Amination : The benzodiazole intermediate reacts with the octahydropyrrolo[3,4-c]pyrrole core using palladium(II) acetate as a catalyst, XPhos as a ligand, and cesium carbonate as a base in toluene at 100°C.
Data :
Acylation with Oxazole Carbonyl
-
Friedel-Crafts Acylation : The oxazole-4-carbonyl chloride undergoes Friedel-Crafts reaction with the pyrrolo-pyrrole-bound benzodiazole in dichloromethane using aluminum chloride as a catalyst.
Optimization :
-
Stoichiometry : 1.2 equivalents of acyl chloride ensure complete conversion.
-
Workup : The product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Process Scalability and Industrial Considerations
Industrial production requires adaptations for efficiency:
-
Continuous Flow Reactors : Steps involving hazardous reagents (e.g., AlCl₃) are performed in flow systems to enhance safety and yield.
-
Crystallization : Final product purity (>98%) is achieved via antisolvent crystallization using acetone/water mixtures.
Comparative Data :
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Yield (Final Step) | 68% | 82% |
| Purity | 95% | 98% |
Analytical Characterization
Critical quality control metrics include:
Q & A
Basic: What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?
Methodological Answer:
The synthesis involves sequential heterocyclic ring formations and coupling reactions. Key steps include:
- Precursor Selection : Use 3,5-dimethylisoxazole and substituted benzodiazole derivatives as starting materials to ensure proper functional group compatibility .
- Reaction Conditions : Optimize temperature (e.g., reflux in ethanol for cyclization steps) and solvent polarity (e.g., dichloromethane for coupling reactions) to enhance yields .
- Purification : Employ column chromatography (ethyl acetate/hexane gradients) and recrystallization (from methanol or 2-propanol) to isolate high-purity intermediates .
- Yield Improvement : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents for nucleophilic substitutions) .
Advanced: How can computational modeling predict target interactions of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with proteins (e.g., kinases or GPCRs) by aligning the compound’s benzodiazole and pyrrolo-pyrrole motifs with active-site residues .
- Pharmacophore Mapping : Identify critical hydrogen-bonding (oxazole ring) and hydrophobic (propan-2-yl group) features using Schrödinger Suite to prioritize analogs for synthesis .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K) .
Basic: What analytical techniques are essential for structural validation?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the presence of the octahydropyrrolo[3,4-c]pyrrole core (e.g., δ 2.8–3.2 ppm for bridgehead protons) and benzodiazole aromatic signals (δ 7.1–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H] = 435.2012) with <2 ppm error .
- X-ray Crystallography : Resolve crystal structures of intermediates to confirm stereochemistry, especially for the octahydropyrrolo-pyrrole system .
Advanced: How to design a stability study under varying pH conditions?
Methodological Answer:
- Experimental Setup : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column (UV detection at 254 nm) .
- Kinetic Analysis : Calculate degradation rate constants () using first-order kinetics. Note instability in acidic conditions (pH <3) due to oxazole ring hydrolysis .
- Oxidative Stability : Expose the compound to HO (3% v/v) and quantify peroxide adducts via LC-MS .
Basic: What are key considerations for replicating synthesis protocols?
Methodological Answer:
- Control of Moisture/Oxygen : Conduct coupling reactions under nitrogen/argon using Schlenk lines to prevent oxidation of the benzodiazole moiety .
- Standardized Workup : Quench reactions with ice-cold water to precipitate intermediates and avoid side-product formation .
- Batch Consistency : Use identical reagent suppliers (e.g., Sigma-Aldryl for triethylamine) to minimize variability in reaction outcomes .
Advanced: How to perform structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Analog Design : Modify substituents on the oxazole (e.g., methyl → trifluoromethyl) and benzodiazole (e.g., propan-2-yl → cyclopropyl) rings .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., IC against Pim-1 kinase) and cell viability assays (e.g., MTT in cancer cell lines) .
- Data Correlation : Use multivariate analysis (e.g., PCA in R) to link logP values (calculated via ChemAxon) with cytotoxic activity .
Basic: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Validation : Replicate studies using standardized protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply Fisher’s exact test to identify statistically significant trends .
Advanced: What methodologies assess environmental degradation pathways?
Methodological Answer:
- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and identify photoproducts via GC-MS .
- Soil Microcosm Experiments : Incubate C-labeled compound in soil samples and quantify mineralization (CO release) over 30 days .
Basic: How to validate purity for in vivo studies?
Methodological Answer:
- HPLC-DAD/MS : Achieve >98% purity using a gradient elution (acetonitrile/0.1% formic acid) and confirm absence of genotoxic impurities (e.g., alkylating agents) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 65.2%, H: 6.8%, N: 16.1%) .
Advanced: How to design a high-throughput screening (HTS) workflow?
Methodological Answer:
- Library Construction : Synthesize 100–500 analogs via parallel synthesis (e.g., microwave-assisted Suzuki couplings) .
- Automated Assays : Use 384-well plates for fluorescence-based kinase profiling (e.g., ADP-Glo™ assay) and robotic liquid handlers for dose-response curves .
- Hit Prioritization : Apply machine learning (e.g., Random Forest) to predict ADMET properties from screening data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
